2-(Methylthio)pyrazine is a sulfur-containing heterocyclic compound utilized as a high-impact aroma chemical and a targeted synthetic building block . Characterized by its methylthio substituent on the pyrazine ring, this compound presents as a low-melting solid (melting point 44–47.5 °C) with a high boiling point of 221.2 °C . In the flavor and fragrance industry, it imparts robust roasted, nutty, and meaty notes, making it a critical formulation component for coffee, hazelnut, and savory profiles . Beyond sensory applications, its thioether functionality serves as a valuable precursor in organic synthesis, where it can be selectively oxidized or utilized in transition-metal coordination chemistry .
Substituting 2-(methylthio)pyrazine with its closest oxygen analog, 2-methoxypyrazine, or simple alkyl pyrazines like 2-methylpyrazine, fundamentally alters both processability and end-product performance. From a handling perspective, 2-methoxypyrazine is a volatile liquid, whereas 2-(methylthio)pyrazine is a solid at standard room temperature, requiring entirely different dosing and blending protocols in dry formulations , . Thermally, the significantly higher boiling point of the thioether derivative ensures retention during high-temperature processing, such as baking or roasting, where more volatile pyrazines would flash off . Furthermore, in synthetic applications, the methylthio group offers reactivity—such as controlled oxidation to sulfoxides or sulfones—that the chemically inert methoxy group cannot provide, rendering them non-substitutable in targeted API or ligand synthesis .
A critical procurement differentiator for 2-(methylthio)pyrazine is its low volatility compared to oxygenated or alkylated analogs. 2-(Methylthio)pyrazine exhibits a boiling point of 221.2 °C at 760 mmHg . In direct contrast, 2-methoxypyrazine boils at 147–149 °C . This ~72 °C difference in boiling point dictates the compound's performance in thermally stressed environments.
| Evidence Dimension | Boiling Point (Volatility Baseline) |
| Target Compound Data | 221.2 °C (at 760 mmHg) |
| Comparator Or Baseline | 147–149 °C (2-methoxypyrazine) |
| Quantified Difference | ~72 °C higher boiling point for the methylthio derivative |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures the compound survives high-temperature manufacturing steps (e.g., baking, extrusion, or roasting) without premature volatilization, reducing the required dosing overage.
The physical state of a flavor or precursor compound dictates its compatibility with automated dosing systems and dry blending. 2-(Methylthio)pyrazine is a low-melting solid with a melting point of 44–47.5 °C . Conversely, 2-methoxypyrazine is a liquid at room temperature with a density of 1.14 g/mL . For formulators requiring uniform distribution in dry powder matrices without the use of liquid spray-on systems, the solid state of 2-(methylthio)pyrazine offers a distinct processing advantage[1].
| Evidence Dimension | Physical State at Standard Room Temperature |
| Target Compound Data | Solid (Melting Point 44–47.5 °C) |
| Comparator Or Baseline | Liquid (2-methoxypyrazine) |
| Quantified Difference | Solid vs. Liquid handling requirements |
| Conditions | Standard ambient temperature and pressure (20–25 °C) |
Enables direct incorporation into dry powder blends and precise gravimetric dosing, eliminating the need for liquid injection systems.
In pharmaceutical and agrochemical synthesis, the methylthio group provides a reactive handle that oxygenated analogs lack. The sulfur atom in 2-(methylthio)pyrazine can be selectively oxidized to yield pyrazinyl methyl sulfoxide or sulfone using standard oxidants . 2-Methoxypyrazine cannot undergo this transformation, as the ether linkage is oxidatively stable under these conditions. This makes the thioether valuable as a modifiable building block for complex heterocyclic synthesis.
| Evidence Dimension | Oxidative Modifiability |
| Target Compound Data | Readily oxidizes to sulfoxide/sulfone |
| Comparator Or Baseline | Inert to mild oxidation (2-methoxypyrazine) |
| Quantified Difference | Binary reactivity (Reactive vs. Inert) |
| Conditions | Standard mild oxidation protocols (e.g., mCPBA or hydrogen peroxide) |
Provides synthetic chemists with a versatile precursor for generating diverse pyrazine derivatives through sulfone-displacement chemistry.
Due to its high boiling point (221.2 °C) and thermal stability, 2-(methylthio)pyrazine is an advantageous choice for imparting roasted, nutty, and savory notes in products that undergo severe thermal processing . Unlike highly volatile alkyl pyrazines, it resists flash-off during baking, extrusion, or roasting, ensuring consistent sensory profiles in the final consumer product .
As a low-melting solid (MP 44–47.5 °C), this compound is well-suited for direct incorporation into dry seasoning blends, soup bases, and powdered beverage mixes . Its solid state at room temperature simplifies gravimetric dosing and ensures homogeneous distribution without the clumping or specialized liquid-handling equipment required for liquid analogs like 2-methoxypyrazine .
In medicinal chemistry, 2-(methylthio)pyrazine serves as a critical building block. Its thioether group can be selectively oxidized to a sulfoxide or sulfone, which then acts as an effective leaving group for nucleophilic aromatic substitution (SNAr). This enables the efficient synthesis of complex, multi-substituted pyrazine scaffolds that are inaccessible when starting from the unreactive 2-methoxypyrazine .
Corrosive;Irritant